5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolopyridazine moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core.
Introduction of the Piperazine Moiety:
Formation of the Final Compound: The final step involves the coupling of the piperazine-triazolopyridazine intermediate with 5-ethyl-2-chloropyrimidine under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Cancer Research: It has shown promise as a potential anticancer agent by inhibiting specific kinases involved in cancer cell proliferation.
Material Science: It is also explored for its potential use in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation . Additionally, it can modulate neurotransmitter receptors, affecting neuronal activity and potentially treating neurological disorders .
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine include:
3-(Trifluoromethyl)-1,2,4-triazole Derivatives: These compounds share the trifluoromethyl-triazole moiety and exhibit similar biological activities.
Pyridazine Derivatives: Compounds with the pyridazine core are known for their diverse pharmacological properties.
Piperazine-Containing Compounds: Piperazine derivatives are widely studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-2-11-9-20-15(21-10-11)26-7-5-25(6-8-26)13-4-3-12-22-23-14(16(17,18)19)27(12)24-13/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYVGARPRIJUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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